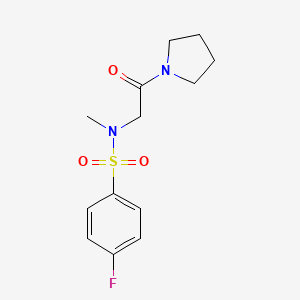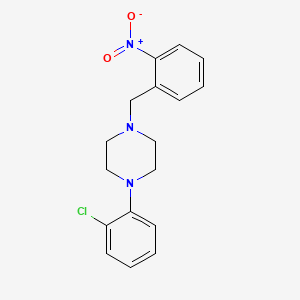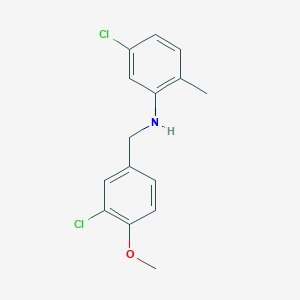![molecular formula C15H13Cl2N3O3 B5864429 N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, blood flow, and inflammation. The adenosine A1 receptor is primarily found in the brain, where it modulates the release of neurotransmitters. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. This leads to an increase in the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The increase in neurotransmitter release is thought to be responsible for the neuroprotective and cognitive-enhancing effects of DPCPX.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase cerebral blood flow, reduce inflammation, and inhibit the release of pro-inflammatory cytokines. DPCPX has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in promoting neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more challenging to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. This could lead to the development of more effective therapeutic agents for various neurological disorders. Another area of research is the investigation of the long-term effects of DPCPX on neuronal plasticity and cognitive function. Finally, the potential use of DPCPX as a diagnostic tool for various neurological disorders, such as Alzheimer's disease, is also an area of interest.
Méthodes De Synthèse
DPCPX can be synthesized using a multi-step chemical reaction. The first step involves the reaction of 2,4-dichlorophenol with propionic anhydride to form 2-(2,4-dichlorophenoxy)propanoic acid. This intermediate is then reacted with 2-aminopyridine to form DPCPX. The final product is purified using column chromatography.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. DPCPX has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9(22-13-6-5-10(16)8-11(13)17)15(21)23-20-14(18)12-4-2-3-7-19-12/h2-9H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCYDZQSUIDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)


![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)